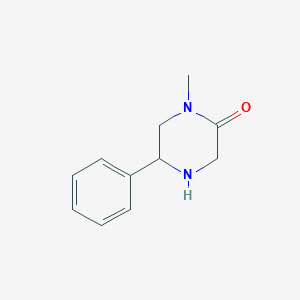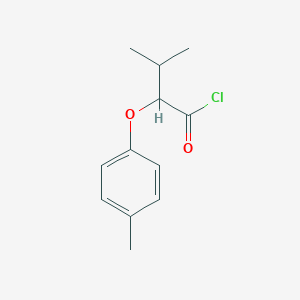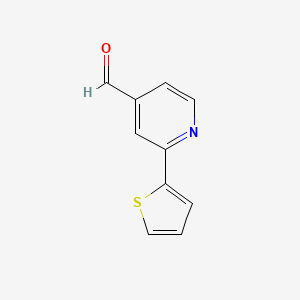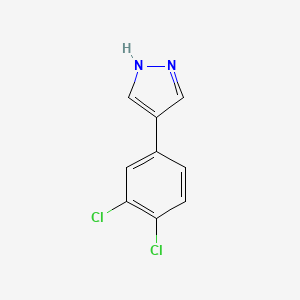
1-Methyl-5-phenylpiperazin-2-one
Overview
Description
1-Methyl-5-phenylpiperazin-2-one is a chemical compound with the CAS Number: 1509893-25-7 . It has a molecular weight of 190.24 and is used as a research chemical compound .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C11H14N2O . The InChI code for the compound is 1S/C11H14N2O/c1-13-8-10 (12-7-11 (13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
1. Serotonin Receptor Affinity and Selectivity
1-Methyl-5-phenylpiperazin-2-one derivatives have been studied for their affinity towards serotonin receptors (5-HT1A, 5-HT6, 5-HT7), demonstrating significant affinities and selectivity. Specific compounds, such as 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione hydrochloride, showed high affinity for 5-HT7 receptors, indicating their potential as ligands for serotoninergic receptors in various neurological studies (Handzlik et al., 2014).
2. Tuberculostatic Activity
The phenylpiperazine derivatives have also been explored for their tuberculostatic activity. Compounds such as (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives were synthesized and tested in vitro, showing minimum inhibiting concentrations (MIC) within a certain range, indicating their potential as tuberculostatic agents (Foks et al., 2004).
3. Chemical Stability and Degradation Pathways
The stability and degradation pathways of phenylpiperazine derivatives, like 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H-[1,3]oxazolo[3,2-a]pyridine-5-one, have been investigated to understand their chemical stability. Factors such as temperature, pH, and chemical properties play significant roles in their hydrolysis degradation processes, essential for ensuring the quality and efficacy of these compounds in pharmaceutical applications (Tarsa et al., 2019).
4. Dopaminergic and Serotonergic Properties
Modifications in the chemical structure of phenylpiperazine derivatives, such as the introduction of a methyl group, have been shown to affect their dopaminergic and serotonergic properties. These studies provide insights into the receptor binding affinity and functional bioassays, aiding in the design of compounds with specific neurological effects (Roglic et al., 2001).
5. Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives have been evaluated for their antidepressant and anxiolytic effects in animal models. Compounds like HBK-14 and HBK-15 have shown potent activity, indicating their potential for developing new therapeutic agents for mental health disorders (Pytka et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various neuronal receptors .
Mode of Action
Similar compounds, such as olanzapine, achieve their activity by antagonizing multiple neuronal receptors, including dopamine receptors d1, d2, d3, and d4 in the brain, serotonin receptors 5ht2a, 5ht2c, 5ht3, and 5ht6, the alpha-1 adrenergic receptor, the histamine receptor h1, and multiple muscarinic receptors .
Biochemical Pathways
Similar compounds are known to affect various pathways related to the neurotransmitters they interact with .
Result of Action
Similar compounds are known to have significant effects on neuronal activity due to their interaction with various neurotransmitter receptors .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-phenylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain neurotransmitter receptors, potentially influencing their activity . The nature of these interactions often involves binding to receptor sites, which can modulate the receptor’s function and downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of G-protein coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at various receptor sites, influencing enzyme activity and gene expression . These interactions often result in the activation or inhibition of signaling pathways, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter activity. At higher doses, it can cause toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its application in pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and the levels of metabolites, impacting the overall metabolic profile of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-5-phenylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-8-10(12-7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZUZTPCFNPDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(NCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509893-25-7 | |
| Record name | 1-methyl-5-phenylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)







![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)


